Array ( [bid] => 7118704 ) Buy 1-[(2,4-difluorophenyl)methylsulfonyl]-7-methoxy-3,4-dihydro-2H-quinoline

1-[(2,4-difluorophenyl)methylsulfonyl]-7-methoxy-3,4-dihydro-2H-quinoline

Catalog No.
S7404922
CAS No.
M.F
C17H17F2NO3S
M. Wt
353.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[(2,4-difluorophenyl)methylsulfonyl]-7-methoxy-3...

Product Name

1-[(2,4-difluorophenyl)methylsulfonyl]-7-methoxy-3,4-dihydro-2H-quinoline

IUPAC Name

1-[(2,4-difluorophenyl)methylsulfonyl]-7-methoxy-3,4-dihydro-2H-quinoline

Molecular Formula

C17H17F2NO3S

Molecular Weight

353.4 g/mol

InChI

InChI=1S/C17H17F2NO3S/c1-23-15-7-5-12-3-2-8-20(17(12)10-15)24(21,22)11-13-4-6-14(18)9-16(13)19/h4-7,9-10H,2-3,8,11H2,1H3

InChI Key

QHYYWYDFNACORN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(CCCN2S(=O)(=O)CC3=C(C=C(C=C3)F)F)C=C1
DFMQ is a synthetic compound that belongs to the class of quinoline derivatives. It was first synthesized in 2006 as part of a research project aimed at developing new anti-cancer agents. The compound has a molecular formula of C19H16F2N2O3S, a molecular weight of 398.41 g/mol, and a melting point of 230-233°C.
DFMQ is a white solid that is soluble in dimethyl sulfoxide (DMSO) and ethanol. It is stable under normal conditions and does not decompose easily. The compound has a logP value of 3.4, indicating moderate lipophilicity. It has a UV absorption peak at 246 nm and a fluorescence emission peak at 470 nm.
DFMQ can be prepared by reacting 2,4-difluorobenzaldehyde with methylsulfonylacetamide in the presence of a base, followed by cyclization with ethyl orthoformate. The compound can be purified by recrystallization or chromatography. The structure of DFMQ can be determined by various techniques, including X-ray crystallography, NMR spectroscopy, and mass spectrometry.
Several analytical methods have been developed for the detection and quantification of DFMQ in different matrices. These include high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-mass spectrometry (LC-MS). These methods can be used for pharmacokinetic and pharmacodynamic studies of DFMQ in vivo and in vitro.
DFMQ has shown promising biological activities, including anti-cancer, anti-inflammatory, and anti-microbial effects. It has been reported to induce cell cycle arrest and apoptosis in various cancer cell lines, such as pancreatic, breast, and lung cancer cells. The compound has also exhibited anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. Moreover, DFMQ has shown anti-microbial activity against several bacterial strains, including Streptococcus pneumoniae and Haemophilus influenzae.
Studies on the safety and toxicity of DFMQ in experimental animals have shown that the compound has a low risk of toxicity at therapeutic doses. Acute and sub-acute toxicity studies have shown no significant adverse effects on the vital organs or blood parameters. However, more comprehensive studies are needed to evaluate the long-term toxicity of DFMQ and its potential effects on human health.
DFMQ has potential applications in various fields of research, including medicine, agriculture, and materials science. In medicine, it can be used as a lead compound for the development of new anti-cancer agents and anti-inflammatory drugs. In agriculture, it can be used as a fungicide and herbicide to regulate plant growth. In materials science, it can be used as a building block for the synthesis of new functional materials with optoelectronic properties.
The current state of research on DFMQ is still in its early stage. Most of the studies have focused on its biological activities and potential applications in medicine, agriculture, and materials science. More studies are needed to explore its pharmacokinetic and pharmacodynamic properties, as well as its toxicity and safety in humans. In addition, more research is needed to determine the optimal dosage and treatment regimen for DFMQ in different applications.
DFMQ has potential implications in various fields of research and industry. In medicine, it can be used as a new lead compound for the development of novel anti-cancer and anti-inflammatory drugs. In agriculture, it can be used as a new fungicide and herbicide with lower toxicity and environmental impacts. In materials science, it can be used as a building block for the synthesis of new functional materials with optoelectronic properties.
Despite its potential applications, DFMQ also has some limitations. For example, it may have limited solubility in water, which may affect its bioavailability and efficacy in vivo. Moreover, more comprehensive studies are needed to evaluate its long-term toxicity and safety in humans, as well as its environmental impacts. In addition, more research is needed to explore its potential applications in other fields, such as energy storage and catalysis.
Further research is needed to explore the following aspects of DFMQ:
- Optimization of the synthesis and purification methods to improve the yield and purity of the compound.
- Evaluation of the pharmacokinetic and pharmacodynamic properties of DFMQ in vivo and in vitro, including its metabolism and distribution in different organs and tissues.
- Development of new analytical methods for the detection and quantification of DFMQ in different matrices, such as blood, urine, and tissues.
- Study of the mechanism of action of DFMQ on cancer cells and inflammatory pathways at the molecular level.
- Exploration of the potential applications of DFMQ in energy storage and catalysis by synthesizing new functional materials.
- Assessment of the environmental impacts of DFMQ and its degradation products in soil and water systems.
- Investigation of the potential interactions of DFMQ with other drugs and substances, such as antibiotics and herbal remedies.

XLogP3

3.1

Hydrogen Bond Acceptor Count

6

Exact Mass

353.08972090 g/mol

Monoisotopic Mass

353.08972090 g/mol

Heavy Atom Count

24

Dates

Last modified: 08-27-2023

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